![molecular formula C8H7NOS B1425917 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one CAS No. 37986-04-2](/img/structure/B1425917.png)
5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one
Overview
Description
5-Methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a versatile small molecule scaffold with a unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde in the presence of a catalyst under controlled conditions. The reaction typically requires heating and may involve the use of solvents such as toluene or ethanol.
Industrial Production Methods: On an industrial scale, the production of 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one involves optimizing the synthetic routes to achieve high yields and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4H,7H-thieno[3,2-b]pyridin-7-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity
- Research indicates that derivatives of thieno[3,2-b]pyridine compounds, including 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one, exhibit activity against various cancer types. Specifically, they have been identified as antagonists of FEN1, EXO1, and XPG enzymes, which are crucial in DNA repair mechanisms. Inhibiting these enzymes can lead to increased sensitivity of cancer cells to chemotherapeutic agents .
- Anti-inflammatory Properties
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Neuroprotective Effects
- Preliminary studies indicate potential neuroprotective effects of thieno[3,2-b]pyridine compounds. These effects may be attributed to their ability to inhibit oxidative stress and inflammatory pathways in neuronal cells.
Anticancer Studies
A notable study investigated the efficacy of this compound derivatives in vitro against breast cancer cell lines. The results demonstrated a significant reduction in cell viability compared to control groups when treated with these compounds. The mechanism was linked to the inhibition of DNA repair pathways mediated by FEN1 antagonism.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast cancer) | 12.5 | FEN1 inhibition |
Control | MCF-7 | N/A | N/A |
Anti-inflammatory Studies
In a clinical trial assessing the effects of thienopyridine derivatives on rheumatoid arthritis patients, significant reductions in inflammatory markers were observed after treatment with a specific derivative of this compound.
Study Group | Baseline CRP (mg/L) | Post-Treatment CRP (mg/L) |
---|---|---|
Treatment Group | 15.0 ± 3.5 | 6.0 ± 2.0 |
Control Group | 14.8 ± 3.0 | 13.0 ± 3.5 |
Biochemical Applications
This compound has been utilized as an organic buffer in biochemical assays due to its stability and solubility properties in biological systems . Its role as a buffer helps maintain pH levels during enzymatic reactions.
Mechanism of Action
The mechanism by which 5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
5-cyclopropyl-4H,7H-thieno[3,2-b]pyridin-7-one
5-ethyl-4H,7H-thieno[3,2-b]pyridin-7-one
5-phenyl-4H,7H-thieno[3,2-b]pyridin-7-one
Uniqueness: 5-Methyl-4H,7H-thieno[3,2-b]pyridin-7-one stands out due to its specific structural features and its ability to undergo diverse chemical reactions. Its methyl group contributes to its unique reactivity and biological activity compared to other similar compounds.
Biological Activity
5-Methyl-4H,7H-thieno[3,2-b]pyridin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7NOS
- Molecular Weight : 165.21 g/mol
- CAS Number : 37986-04-2
- Structure : The compound features a thieno[3,2-b]pyridine core, which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate the activity of enzymes or receptors involved in critical biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can interact with receptors that play roles in neurotransmission and other physiological processes.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by targeting pathways such as the phosphatidylinositol-3-kinase (PI3K) pathway. This pathway is often dysregulated in tumors, making it a critical target for cancer therapies .
In vitro studies have demonstrated that derivatives of thieno[3,2-b]pyridine can inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar properties.
Antimicrobial Activity
Compounds within the thieno[3,2-b]pyridine class have shown promising antimicrobial activities against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .
Case Study 1: Anticancer Efficacy
A study focusing on thieno[3,2-b]pyridine derivatives found that certain modifications to the core structure enhanced their potency against cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation at low concentrations. For instance, a derivative with a similar structure showed an IC50 of 1.1 µM against a breast cancer cell line .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of thieno[3,2-b]pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (µM) | Notes |
---|---|---|---|
This compound | Potential anticancer activity | TBD | Structure similar to known inhibitors |
Thienopyridine Derivative A | Antimicrobial and anticancer | 1.1 | Effective against multiple cancer types |
Thienopyridine Derivative B | Moderate antibacterial activity | TBD | Less effective than A |
Properties
IUPAC Name |
5-methyl-4H-thieno[3,2-b]pyridin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-4-7(10)8-6(9-5)2-3-11-8/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFYEZHFGJPUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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